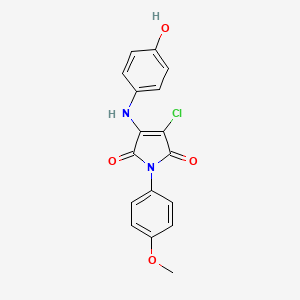
3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of substituents: The chloro, hydroxyanilino, and methoxyphenyl groups are introduced through various substitution reactions, often involving halogenation, nitration, and subsequent reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts and solvents: To enhance reaction rates and yields.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of a nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and biological pathways.
Medicine: As a potential drug candidate for treating diseases.
Industry: In the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyaniline derivatives: Known for their biological activity.
Methoxyphenyl pyrroles: Used in medicinal chemistry.
Chlorinated pyrroles: Studied for their chemical reactivity.
Uniqueness
3-Chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-chloro-4-(4-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-13-8-4-11(5-9-13)20-16(22)14(18)15(17(20)23)19-10-2-6-12(21)7-3-10/h2-9,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPPOUHZJXBJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747779.png)
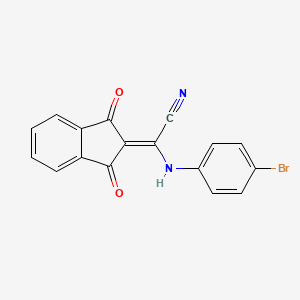
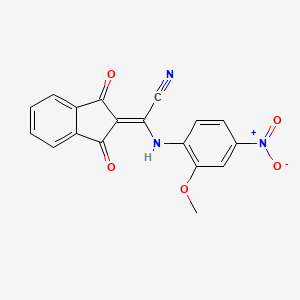
![2-[4-(diethylamino)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7747807.png)
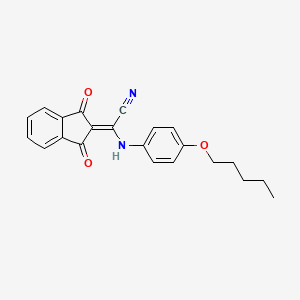
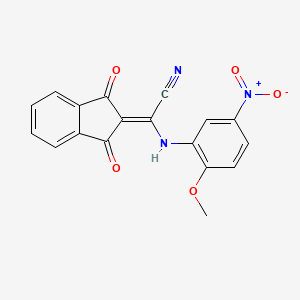
![2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747830.png)
![propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747838.png)
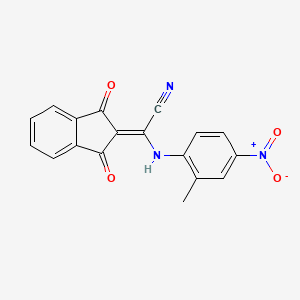
![3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7747849.png)
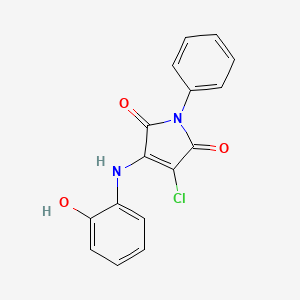
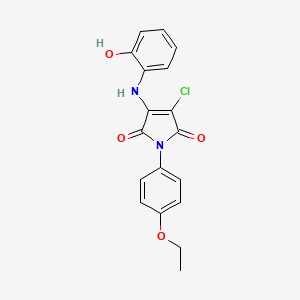
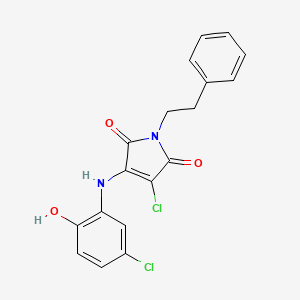
![Methyl 2-[3-chloro-4-(4-hydroxyanilino)-2,5-dioxopyrrol-1-yl]benzoate](/img/structure/B7747867.png)
